N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic acetamide derivative featuring a quinazolin-4-ylthio moiety linked to an N-(2,3-dimethylphenyl)acetamide backbone. This compound belongs to a class of sulfur-containing heterocyclic molecules known for their diverse pharmacological and agrochemical applications, including antimicrobial, anticancer, and herbicidal activities . The quinazolinone core and thioether linkage contribute to its structural uniqueness, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-6-5-9-15(13(12)2)21-17(22)10-23-18-14-7-3-4-8-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWUBJTWFABSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships.
Chemical Structure and Synthesis
The compound features a quinazolin-4-ylthio moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of quinazolinone derivatives with thiol-containing compounds. Recent studies have explored modifications to enhance the compound's efficacy and selectivity against specific biological targets.
1. Antioxidant Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) and CUPRAC (cupric ion reducing antioxidant capacity).
Table 1: Antioxidant Activity of Quinazolinone Derivatives
| Compound | EC50 (µM) | Assay Type |
|---|---|---|
| This compound | 24.67 | ABTS |
| Control (Kojic Acid) | 27.56 | ABTS |
| Other Quinazolinone Derivative | 15.3 | CUPRAC |
The presence of hydroxyl groups in ortho positions significantly enhances the antioxidant capacity, indicating a structure-activity relationship where functional groups play a crucial role in reactivity.
2. Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10.28 | Doxorubicin |
| HepG2 | 8.107 | Bleomycin |
The compound's mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, leading to cell cycle arrest in the G1 phase.
The biological activity of this compound can be attributed to several mechanisms:
- Tyrosinase Inhibition : The compound exhibits inhibitory effects on tyrosinase, an enzyme critical for melanin production. This property is particularly relevant in cosmetic applications and skin-related therapies.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is primarily due to the ability of the compound to scavenge free radicals and reduce oxidative stress within cells.
- Caspase Activation : In cancer cells, the compound triggers apoptosis by activating caspases, which are essential for programmed cell death.
Case Study 1: Tyrosinase Inhibition
A study evaluated various quinazolinone derivatives for their tyrosinase inhibitory activity. This compound demonstrated significant inhibition with an IC50 value lower than that of kojic acid, a standard inhibitor.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of this compound against MCF-7 cells. The results indicated an IC50 value that suggests higher potency than traditional chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Analogs
Key Observations :
Q & A
Q. What statistical methods are appropriate for analyzing dose-response curves in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- ANOVA with Tukey’s Post Hoc : Compare multiple derivatives’ efficacy across cell lines or animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
